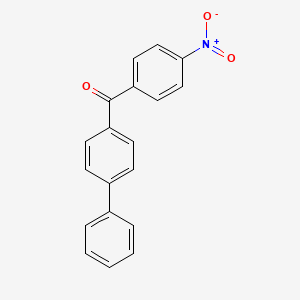

4-biphenyl-4-nitrophenyl ketone

描述

4-biphenyl-4-nitrophenyl ketone, also known as 4-Nitrobenzophenone, is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.2155 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to one phenyl ring and a phenyl group attached to the carbonyl carbon of a benzophenone structure. It is commonly used in various chemical reactions and has significant applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-biphenyl-4-nitrophenyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-nitrobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

4-Nitrobenzoyl chloride+BenzeneAlCl3this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

化学反应分析

Types of Reactions: 4-biphenyl-4-nitrophenyl ketone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions:

Reduction: NaBH4, H2/Pd-C

Substitution: Nucleophiles such as amines or thiols

Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Major Products:

Reduction: 4-Aminobenzophenone

Substitution: Various substituted benzophenones

Oxidation: Nitrobenzophenone derivatives

科学研究应用

Chemistry

4-biphenyl-4-nitrophenyl ketone serves as a versatile starting material for synthesizing various organic compounds. It is utilized as a reagent in organic synthesis due to its functional groups that facilitate multiple chemical reactions, such as:

- Redox Reactions: The nitro group can participate in redox processes.

- Formation of Schiff Bases: The carbonyl group can react with amines to form Schiff bases, which are valuable intermediates in organic synthesis.

Biology

In biological research, this compound is employed in studying enzyme-catalyzed reactions and biochemical assays. Its ability to form stable complexes with biomolecules makes it a useful probe for:

- Enzyme Inhibition Studies: The compound's structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and potential drug development.

- Biochemical Assays: It can be used to assess enzyme activity or binding interactions in vitro.

Industrial Applications

The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its properties allow it to be used effectively in:

- Colorants: Due to its stable chemical structure, it is suitable for creating vibrant dyes.

- Pigment Production: It serves as an intermediate in synthesizing various pigments used in coatings and plastics.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various derivatives of this compound on enteropeptidase, a crucial enzyme in digestion. The results indicated that modifications to the compound significantly enhanced its inhibitory potency, demonstrating its potential for developing therapeutic agents targeting digestive disorders .

Case Study 2: Synthesis of Dyes

Research focused on the application of this compound in synthesizing azo dyes. The compound acted as a coupling agent in diazotization reactions, leading to the formation of highly stable and colored products suitable for textile applications .

作用机制

The mechanism of action of 4-biphenyl-4-nitrophenyl ketone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds and interact with nucleophiles. These interactions enable the compound to act as a versatile reagent in various chemical and biochemical processes.

相似化合物的比较

- 4-Methoxyphenyl)-(4-nitrophenyl)methanone

- 4-Chlorophenyl)-(4-nitrophenyl)methanone

- 4-Nitrophenol

Comparison: 4-biphenyl-4-nitrophenyl ketone is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical reactions and applications.

生物活性

4-Biphenyl-4-nitrophenyl ketone (BNPK) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of BNPK, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of BNPK typically involves the Friedel-Crafts acylation reaction, where biphenyl derivatives react with acyl chlorides in the presence of Lewis acids. The characterization of BNPK can be performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Table 1: Synthesis Methods for BNPK

Biological Activity

BNPK exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation.

Anticancer Activity

Recent studies have demonstrated that BNPK can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values indicate its potency against these cell lines.

Table 2: Anticancer Activity of BNPK

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation | |

| A549 | 20 | Inhibition of PI3K/Akt signaling pathway | |

| HCT116 | 25 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

BNPK has also shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on the bacterial strain and concentration used.

Table 3: Antimicrobial Activity of BNPK

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness | Reference |

|---|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Strong | |

| Escherichia coli | 50 µg/mL | Moderate | |

| Micrococcus luteus | 15 µg/mL | Strong |

The biological activities of BNPK can be attributed to several mechanisms:

- Enzyme Inhibition : BNPK inhibits key enzymes involved in cellular processes, such as DNA polymerases and topoisomerases.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Disruption : BNPK has been shown to arrest the cell cycle in various phases, particularly G2/M phase, which is crucial for cancer therapy.

Case Studies

A notable case study involved the application of BNPK in treating breast cancer models. In vitro assays demonstrated that treatment with BNPK led to a significant reduction in tumor cell viability compared to untreated controls. Furthermore, animal studies indicated that BNPK could reduce tumor size without significant toxicity to normal tissues.

属性

IUPAC Name |

(4-nitrophenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGUMVBFSDYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285877 | |

| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-76-6 | |

| Record name | MLS000737074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。